Methyl 4-chloro-2-iodo-6-methylbenzoate
Description
Methyl 4-chloro-2-iodo-6-methylbenzoate is a halogenated methyl ester derivative of benzoic acid. Its molecular formula is C₉H₈ClIO₂, with a molecular weight of 310.52 g/mol (based on analogous compounds in the evidence) . The compound features a benzoate backbone substituted with chlorine at the 4-position, iodine at the 2-position, and a methyl group at the 6-position. This arrangement of electron-withdrawing halogens (Cl, I) and an electron-donating methyl group creates a unique electronic environment, influencing its reactivity and physicochemical properties.
Halogenated benzoates are critical intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, structurally similar compounds, such as methyl 4-bromo-2-chloro-6-methylbenzoate (CAS: 877149-10-5), are utilized in custom synthesis for active pharmaceutical ingredients (APIs) . The iodine substituent in the target compound may enhance its utility in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), where iodine’s superior leaving-group ability compared to bromine or chlorine is advantageous .
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
methyl 4-chloro-2-iodo-6-methylbenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 |
InChI Key |
HRVCBWWODLMZFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The table below compares Methyl 4-chloro-2-iodo-6-methylbenzoate with four structurally related compounds, focusing on substituent positions, halogens, and molecular properties:
Physicochemical and Reactivity Differences
- Halogen Effects :
- Substituent Position :
- Methyl 2-chloro-3-iodo-4-methylbenzoate is a positional isomer of the target compound. The 3-iodo substituent may sterically hinder reactions at the 2-position, unlike the target’s 2-iodo group.
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